molecular formula C25H27N3O4 B12403539 (1S,2R)-Alicapistat

(1S,2R)-Alicapistat

Cat. No.: B12403539
M. Wt: 433.5 g/mol
InChI Key: MMLDHJRGTZHNHV-LEWJYISDSA-N
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Description

(1S,2R)-Alicapistat is a chiral compound with significant importance in various scientific fields. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The compound’s unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Alicapistat typically involves several steps to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates . These methods require precise control of reaction conditions to achieve high enantiomeric purity.

Industrial Production Methods: Industrial production of this compound often employs enzymatic resolution techniques. For example, the Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate is a practical method for obtaining enantiomerically pure this compound . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-Alicapistat undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity in cyclopropanation reactions, where it serves as a substrate for carbene transfer reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazo compounds, ylides, and carbene intermediates. These reactions often require specific catalysts and controlled conditions to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cyclopropanation reactions typically yield cyclopropylphosphonate ester products with high enantiomeric excess .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1S,2R)-Alicapistat include other chiral cyclopropane derivatives such as (1R,2S)-Alicapistat and (1S,2R)-1-amino-2-indanol . These compounds share similar structural features but differ in their stereochemistry and, consequently, their biological activity.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals .

Properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

(2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1

InChI Key

MMLDHJRGTZHNHV-LEWJYISDSA-N

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4

Origin of Product

United States

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